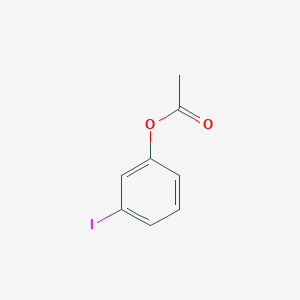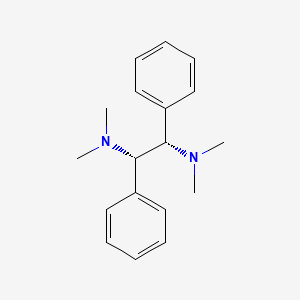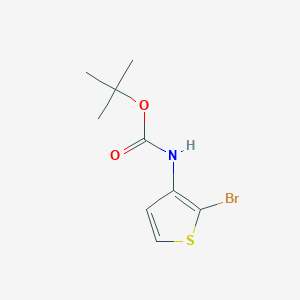
tert-Butyl (2-bromothiophen-3-yl)carbamate
Übersicht
Beschreibung
Tert-Butyl (2-bromothiophen-3-yl)carbamate is a useful research compound. Its molecular formula is C9H12BrNO2S and its molecular weight is 278.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Interplay of Strong and Weak Hydrogen Bonds : Das et al. (2016) studied two carbamate derivatives, including tert-butyl (2-bromothiophen-3-yl)carbamate, focusing on the interplay of strong and weak hydrogen bonds in these compounds. This research highlights the molecular interactions and three-dimensional architecture formed by these bonds in crystal packing (Das et al., 2016).
Isomorphous Crystal Structures : Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including this compound. They noted an interesting simultaneous hydrogen and halogen bonding on the carbonyl group in these structures (Baillargeon et al., 2017).
Synthesis of β-Secretase Inhibitors : Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamate derivatives, focusing on their potential as building blocks for novel protease inhibitors. These compounds could be useful in developing treatments for diseases like Alzheimer's (Ghosh et al., 2017).
Preparation and Diels‐Alder Reaction : Padwa et al. (2003) focused on the preparation of tert-butyl carbamate derivatives and their application in the Diels‐Alder reaction. This study contributes to the understanding of heterocycles and cycloaddition reactions in organic chemistry (Padwa et al., 2003).
Synthesis and Catalysis Studies : Other studies have also explored the synthesis and catalytic applications of tert-butyl carbamate derivatives, highlighting their potential in organic synthesis and the development of new pharmaceuticals. These include research by Storgaard and Ellman (2009), Tang et al. (2014), and Imamoto et al. (2016) (Storgaard and Ellman, 2009), (Tang et al., 2014), (Imamoto et al., 2016).
Wirkmechanismus
Target of Action
It’s known that this compound can inhibit several cytochrome p450 enzymes, includingCYP1A2 , CYP2C19 , and CYP2C9 . These enzymes play a crucial role in the metabolism of various drugs and xenobiotics.
Mode of Action
Its inhibitory effect on cytochrome p450 enzymes suggests that it may interfere with the metabolic processes mediated by these enzymes, potentially altering the pharmacokinetics of other substances that are metabolized by the same enzymes .
Biochemical Pathways
Given its inhibitory effects on certain cytochrome p450 enzymes, it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
The pharmacokinetic properties of “tert-Butyl (2-bromothiophen-3-yl)carbamate” include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Its inhibitory effects on certain cytochrome p450 enzymes suggest that it may alter the metabolism of other substances, potentially affecting their pharmacological effects .
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Additionally, its solubility in water, which can impact its bioavailability and distribution, may be influenced by the pH of the environment .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-bromothiophen-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPJQSLSJLTVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524071 | |
| Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21483-64-7 | |
| Record name | tert-Butyl (2-bromothiophen-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
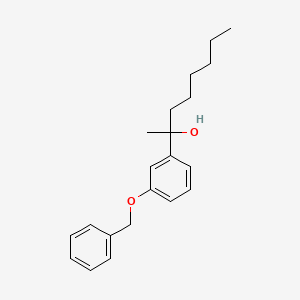
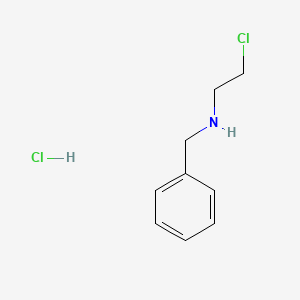

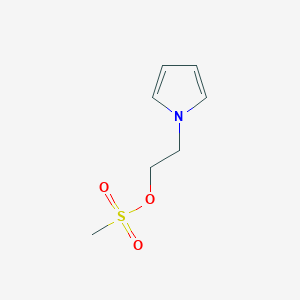
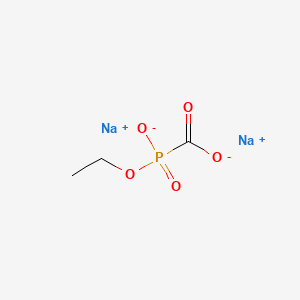
![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)
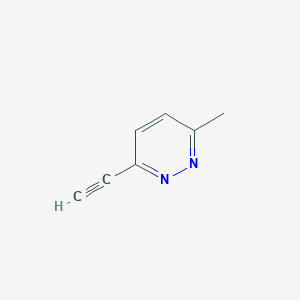

![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)
![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)


